Physicochemical Characteristics and Technical Profiling of 3-Methyldodecanoic Acid
Physicochemical Characteristics and Technical Profiling of 3-Methyldodecanoic Acid
This guide provides an in-depth technical analysis of 3-Methyldodecanoic acid , a branched-chain fatty acid (BCFA) with significant implications in lipid biochemistry, metabolic disorder research (e.g., Refsum disease), and drug delivery systems.
Technical Whitepaper | Version 1.0
Executive Summary
3-Methyldodecanoic acid (CAS: 13490-36-3) is a C13 branched-chain saturated fatty acid characterized by a methyl substitution at the beta-carbon (C3) position relative to the carboxyl group.[1][2][3][4] Unlike its straight-chain isomer (tridecanoic acid), the C3-methyl branch introduces steric hindrance that significantly alters its thermodynamic phase behavior, enzymatic recognition, and membrane packing properties.
This molecule serves as a critical probe in studying
Molecular Architecture & Identification
The structural integrity of 3-Methyldodecanoic acid hinges on the chirality at the C3 position. In biological systems (e.g., preen gland secretions or bacterial lipids), it often exists as a specific enantiomer, though synthetic preparations are typically racemic unless asymmetric synthesis is employed.
Nomenclature & Identifiers
| Descriptor | Value |
| IUPAC Name | 3-Methyldodecanoic acid |
| Common Synonyms | |
| CAS Registry Number | 13490-36-3 |
| Molecular Formula | |
| SMILES | CCCCCCCCCC(C)CC(=O)O |
| InChI Key | KZNOWILOENIYSH-UHFFFAOYSA-N |
Structural Descriptors[5][6][7][8]
-
Backbone: Dodecanoic acid (Lauric acid) core.[5]
-
Chirality: Carbon-3 is a chiral center (
or ). -
Lipophilicity: High (LogP > 5), dictating preferential partitioning into lipid bilayers.
Physicochemical Profile
The methyl branch disrupts the Van der Waals packing forces typical of linear fatty acids, resulting in a significantly lower melting point compared to tridecanoic acid (MP ~41°C).
Table 1: Quantitative Physicochemical Data
| Property | Value | Condition / Note |
| Molecular Weight | 214.34 g/mol | Monoisotopic: 214.193 |
| Melting Point | 22 °C | Solid/Liquid boundary at RT [1] |
| Boiling Point | 149–154 °C | @ 5 mmHg (Vacuum) [1] |
| Refractive Index ( | 1.4400 | @ 25 °C [1] |
| pKa (Predicted) | 4.80 ± 0.10 | Typical for |
| LogP (Estimated) | 5.25 | Highly Lipophilic |
| Density | ~0.89 g/cm³ | Estimated @ 20 °C |
| Solubility | > 50 mg/mL | Ethanol, DMSO, Dichloromethane |
| Water Solubility | < 0.1 mg/L | Practically insoluble |
Critical Handling Note: Due to its melting point of 22°C, 3-Methyldodecanoic acid may phase-transition during transport or storage. It should be stored at -20°C to maintain solid-state stability and prevent oxidation of the liquid phase.
Synthesis & Production Protocols
The synthesis of 3-Methyldodecanoic acid typically employs a Malonic Ester Synthesis approach involving chain elongation of a secondary alcohol derivative. This method ensures the correct positioning of the methyl group at C3 relative to the carboxyl terminus.
Protocol: Chain Elongation via Malonic Ester
Objective: Synthesize 3-Methyldodecanoic acid from 2-Undecanol.
Mechanism:
Reagents:
-
Precursor: 2-Undecanol (C11 alcohol).
-
Activation: Methanesulfonyl chloride (MsCl) or
. -
Nucleophile: Diethyl malonate / Sodium ethoxide (NaOEt).
-
Solvent: Dry Benzene or Ethanol.
Step-by-Step Methodology:
-
Activation: Convert 2-Undecanol to 2-Bromoundecane using
in dry ether at 0°C.-
QC Check: Verify conversion by TLC (disappearance of alcohol spot).
-
-
Alkylation:
-
Generate sodiomalonate: React diethyl malonate with NaOEt in dry ethanol.
-
Add 2-Bromoundecane dropwise under reflux (80°C) for 12 hours.
-
Result: Diethyl (1-methyl-decyl)malonate.
-
-
Hydrolysis & Decarboxylation:
-
Reflux the diester with 50% KOH (aq) to form the dicarboxylate salt.
-
Acidify with
HCl to precipitate the substituted malonic acid. -
Heat the neat solid to 180°C. Thermal decarboxylation releases
and yields 3-Methyldodecanoic acid .
-
-
Purification:
-
Vacuum distillation (bp 149-154°C @ 5 mmHg).[7]
-
Yield: Typically 65–75%.
-
Visualization: Synthesis Pathway
Figure 1: Synthetic route converting 2-Undecanol to 3-Methyldodecanoic acid via malonic ester elongation.
Analytical Characterization
Validating the identity of 3-Methyldodecanoic acid requires distinguishing it from linear isomers and other branched variants.[3]
Mass Spectrometry (GC-MS)
Analysis is best performed on the Methyl Ester (FAME) derivative (Methyl 3-methyldodecanoate).
-
Molecular Ion (
): m/z 228 (weak). -
McLafferty Rearrangement:
-
In 3-methyl substituted FAMEs, the classic McLafferty ion (m/z 74) is often accompanied or suppressed by cleavage driven by the branch point.
-
Diagnostic Peak: A significant fragment at m/z 101 (cleavage between C3 and C4) or m/z 87 is often observed depending on ionization energy, distinguishing it from the straight-chain isomer.
-
-
Base Peak: Often m/z 74 or 87.
Nuclear Magnetic Resonance ( -NMR)
-
Solvent:
. -
Terminal Methyl (Chain End): Triplet (
0.88 ppm). -
Branch Methyl (C3-Me): Doublet (
~0.95 ppm, ). This is the fingerprint signal. -
-Protons (C2-H): Multiplet (
2.1–2.4 ppm), shifted due to the adjacent branch. -
-Proton (C3-H): Multiplet (
~1.9 ppm).
Biological Relevance & Applications
Metabolic Probe for Refsum Disease
3-Methyldodecanoic acid is used to assay Phytanoyl-CoA Hydroxylase (PAHX) activity.
-
Mechanism: PAHX performs
-oxidation on 3-methyl fatty acids. Because the -position is blocked by a methyl group, standard -oxidation is inhibited until the -carbon is removed. -
Stereospecificity: The enzyme's tolerance for the
vs. enantiomer at the C3 position provides insight into the active site geometry of peroxisomal enzymes [2].
Polyketide Synthase (PKS) Termination
In bacterial biosynthesis (e.g., Cyanobacteria), 3-methyldodecanoic acid moieties often serve as termination units or starter units in the assembly of complex macrocycles like cylindrocyclophanes . The methyl group acts as a steric "stop" signal or a specific recognition motif for Thioesterase (TE) domains.
Drug Delivery (Permeation Enhancer)
The low melting point (22°C) indicates that at physiological temperature (37°C), this fatty acid exists in a highly fluid state.
-
Application: Incorporation into liposomes or transdermal patches.
-
Function: It disrupts the ordered packing of stratum corneum lipids more effectively than stearic or lauric acid, potentially enhancing the transdermal delivery of hydrophilic drugs.
References
-
LipidBank. Fatty Acid Database: 3-Methyldodecanoic Acid (DFA7030). Japanese Conference on the Biochemistry of Lipids.
-
Foulon, V., et al. (1999). Further studies on the substrate spectrum of phytanoyl-CoA hydroxylase: Implications for Refsum disease? Journal of Lipid Research.
-
Nakamura, H., et al. (2012). Assembly Line Termination in Cylindrocyclophane Biosynthesis. Chemical Science.
-
PubChem. Compound Summary: 3-Methyldodecanoic acid (CAS 13490-36-3).[1][3] National Center for Biotechnology Information.
Sources
- 1. CAS Catalog: Semiochemical Compounds Arranged by CAS Numbers [pherobase.com]
- 2. 13490-36-3|3-Methyldodecanoic acid|BLD Pharm [bldpharm.com]
- 3. CAS 13490-36-3: 3-Methyldodecanoic acid | CymitQuimica [cymitquimica.com]
- 4. 13490-36-3 Cas No. | 3-Methyldodecanoic acid | Matrix Scientific [matrixscientific.com]
- 5. Isotridecanoic acid | C13H26O2 | CID 33002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. LipidBank - Fatty acid [lipidbank.jp]
